

A Technical Guide to Charge and Structural Ordering in Chromium Nickel Oxides

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Audience: Researchers, Scientists, and Materials Development Professionals

This technical guide provides an in-depth exploration of the charge and structural ordering phenomena observed in chromium nickel oxides, with a primary focus on the spinel compound Nickel Chromite (NiCr₂O₄). The document details the fundamental principles of its crystal structure, the nature of its phase transitions, and the advanced experimental techniques employed for its characterization.

Introduction: Charge and Orbital Ordering in Transition Metal Oxides

Charge ordering is a phenomenon in strongly correlated materials where electrons localize on specific atomic sites in an ordered pattern, leading to a real-space arrangement of distinct valence states on the transition metal cations. This ordering is driven by a delicate balance of energies, including on-site Coulomb repulsion, which favors electron localization, and the kinetic energy of electrons, which favors delocalization. In many transition metal oxides, charge ordering is intimately coupled with structural distortions, magnetic ordering, and changes in electronic transport properties.

A closely related phenomenon is orbital ordering, which arises from the Jahn-Teller effect. In compounds containing ions with degenerate d-orbitals (like Ni²⁺ in certain coordination environments), the crystal lattice distorts to lift this degeneracy, leading to an ordered arrangement of occupied orbitals. While distinct from charge ordering, this can induce similar



effects on the material's structure and properties. In Nickel Chromite (NiCr₂O₄), a cooperative Jahn-Teller distortion is the primary driver for its structural phase transitions[1][2].

Recent theoretical work on layered nickel oxides suggests that charge ordering, arising from an instability where cations like Ni¹⁵⁺ dismutate into more stable Ni¹⁺ and Ni²⁺ states, could be a key mechanism driving phenomena such as superconductivity[3]. This disproportionation is accompanied by a "bond disproportionation" of the surrounding oxygen cage[3]. While this has been primarily studied in layered nickelates, the underlying principles are relevant to understanding the potential for charge ordering in other nickel-containing oxides.

The Case of Nickel Chromite (NiCr₂O₄): A Spinel System

The most studied chromium nickel oxide is NiCr₂O₄, which crystallizes in the normal spinel structure. In this configuration, Ni²⁺ ions occupy the tetrahedral (A) sites, and Cr³⁺ ions occupy the octahedral (B) sites within a face-centered cubic lattice of oxygen anions[1]. The material is known for a series of structural and magnetic phase transitions as a function of temperature, which are critical to understanding its physical properties.

NiCr₂O₄ undergoes significant structural changes upon cooling, primarily driven by the Jahn-Teller effect associated with the tetrahedrally coordinated Ni²⁺ ions[2].

- Cubic to Tetragonal Transition: At high temperatures (above ~310-320 K), NiCr₂O₄ exhibits a cubic spinel structure with the space group Fd-3m[1][2][4]. Upon cooling to below this temperature, a cooperative Jahn-Teller distortion occurs, lowering the crystal symmetry to tetragonal (I4₁/amd)[1][2].
- Tetragonal to Orthorhombic Transition: A further structural transition to an orthorhombic phase occurs at the onset of ferrimagnetic ordering, around 60-65 K[2]. This indicates a strong coupling between the crystal lattice and the magnetic degrees of freedom in the system[2].

The magnetic properties of NiCr₂O₄ are complex due to the presence of magnetic ions on both A (Ni²⁺) and B (Cr³⁺) sites, which form frustrated sublattices[5].



- Ferrimagnetic Ordering: Below a critical temperature (T_C) of approximately 65-74 K, a ferrimagnetic state emerges[2][5].
- Antiferromagnetic Component: An additional magnetic transition is observed around 30-31 K
 (T_S), which corresponds to the ordering of an antiferromagnetic component of the
 transverse spins[5].

The interplay of these structural and magnetic transitions makes NiCr₂O₄ a rich system for studying ordering phenomena in condensed matter.

Quantitative Data Summary

The following tables summarize the key quantitative data for Nickel Chromite (NiCr₂O₄) extracted from the literature.

Table 1: Crystallographic and Structural Data for NiCr2O4

| Property | Value | Temperature | Source(s) |
|------------------------------|--------------|---------------|-----------|
| Crystal System (High T) | Cubic | > 310 K | [2][4] |
| Space Group (High T) | Fd-3m | > 310 K | [2][4] |
| Crystal System (Mid T) | Tetragonal | 70 K - 310 K | [1][2] |
| Space Group (Mid T) | I41/amd | 70 K - 310 K | [1] |
| Crystal System (Low T) | Orthorhombic | < 60 K | [2] |
| Lattice Constant 'a' (Cubic) | 8.3169 Å | Room Temp. | [1] |
| Ni–O Bond Length | 2.00 Å | Not Specified | [1] |
| Cr–O Bond Length | 2.02–2.03 Å | Not Specified | [1] |

Table 2: Phase Transition Temperatures in NiCr2O4



| Transition Type | Transition Temperature (T) | Description | Source(s) |
|--|-------------------------------|--|-----------|
| Structural (Jahn- Teller) | ~310 K - 320 K | Cubic to Tetragonal phase transition | [1][2] |
| Structural (Magneto- structural) | ~60 K - 65 K | Tetragonal to Orthorhombic phase transition | [2] |
| Magnetic (Ferrimagnetic) | T_C ≈ 65 K - 74 K | Onset of ferrimagnetic ordering | [2][5] |
| Magnetic (Antiferromagnetic Comp.) | T_S ≈ 30 K - 31 K | Ordering of a transverse antiferromagnetic component | [5] |

Experimental Protocols

The characterization of charge and structural ordering in chromium nickel oxides relies on a suite of advanced experimental techniques.

Polycrystalline samples of NiCr₂O₄ are typically synthesized via a conventional solid-state reaction method.

- Precursor Selection: High-purity nickel oxide (NiO) and chromium(III) oxide (Cr₂O₃) powders are used as starting materials[2].
- Stoichiometric Mixing: The powders are weighed in a 1:1 molar ratio and intimately mixed, often through grinding in an agate mortar with a pestle using a medium like ethanol to ensure homogeneity.
- Calcination: The mixed powder is pressed into a pellet and placed in an alumina crucible. It is then heated in air at high temperatures. A typical heating profile involves calcination at 700-900 °C for 12-24 hours to facilitate the reaction and formation of the spinel phase[6]. Intermediate grindings may be performed to ensure a complete reaction.

Foundational & Exploratory





• Characterization: The final product is characterized by X-ray diffraction to confirm the phase purity and crystal structure[2].

Powder X-ray Diffraction (XRD) and Neutron Diffraction are the primary tools for determining the crystal and magnetic structures.

- Instrumentation: A high-resolution diffractometer is used, often equipped with a Cu Kα radiation source (λ ≈ 1.54 Å) for XRD[7] or a neutron source for neutron diffraction. For temperature-dependent studies, the sample is mounted in a cryostat or furnace.
- Data Collection: The diffraction pattern is collected by scanning a range of scattering angles (2θ). For precise structural determination, data is collected over a wide angular range with good statistics[2]. Temperature-dependent measurements involve collecting patterns at various temperatures across the phase transitions[2].
- Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a model of the crystal structure (including space group, lattice parameters, atomic positions, and site occupancies), to the experimental data. The quality of the fit provides detailed information about the crystal structure. Neutron diffraction is particularly sensitive to the positions of lighter elements like oxygen and can also probe magnetic ordering by scattering from magnetic moments in the material[8][9].

XAS is a powerful element-specific technique used to investigate the local electronic and geometric structure around absorbing atoms, making it ideal for probing the valence states of Ni and Cr.

- Methodology: The experiment measures the X-ray absorption coefficient as a function of incident X-ray energy around an absorption edge (e.g., the Ni or Cr K-edge). The spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended Xray Absorption Fine Structure (EXAFS)[10][11].
- XANES Analysis: The pre-edge and main edge features in the XANES region are sensitive to the formal oxidation state and coordination chemistry of the absorbing atom[10]. The energy position of the absorption edge shifts to higher energies with increasing oxidation state. By



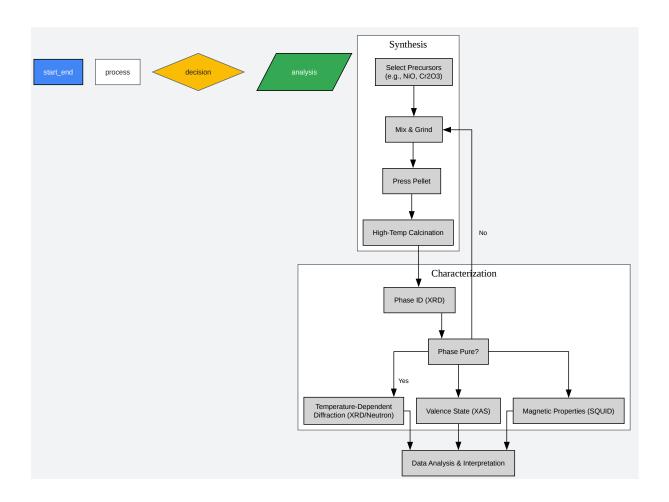
comparing the spectra of the sample with those of known standard compounds (e.g., NiO for Ni²⁺, LaNiO₃ for Ni³⁺), the average valence state can be determined[12].

• EXAFS Analysis: The oscillations in the EXAFS region, at energies above the edge, contain information about the local atomic environment. Fourier transforming the EXAFS signal provides a radial distribution function, revealing information about the bond distances, coordination numbers, and disorder of the neighboring atoms around the absorbing element[11][12]. This can be used to detect subtle changes in bond lengths that might accompany charge ordering or Jahn-Teller distortions.

Visualizations: Workflows and Conceptual Models

The following diagrams illustrate key experimental and conceptual frameworks for studying chromium nickel oxides.

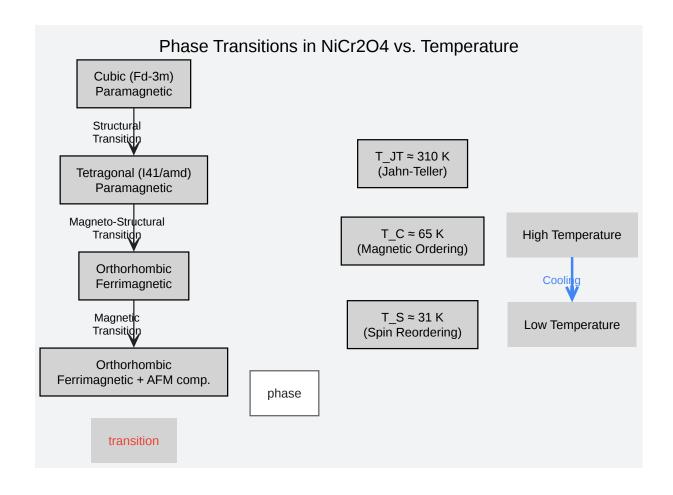




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Caption: Experimental workflow for synthesis and characterization.





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Caption: Temperature-dependent phase transitions in NiCr2O4.

Caption: Conceptual model of charge ordering via dismutation.

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